2-tert-butylphenyl 4-nitrobenzoate
Description
2-tert-Butylphenyl 4-nitrobenzoate is an aromatic ester composed of a 4-nitrobenzoic acid moiety esterified with a 2-tert-butylphenol group. The tert-butyl substituent at the ortho position introduces significant steric hindrance, which impacts its chemical reactivity, solubility, and stability. This compound is structurally analogous to other 4-nitrobenzoate esters but distinct due to the bulky tert-butyl group.
Properties
IUPAC Name |
(2-tert-butylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWPYUXWUDGMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 2-tert-butylphenyl 4-nitrobenzoate and analogous 4-nitrobenzoate esters based on molecular structure, physicochemical properties, and applications:
*Estimated based on tert-butyl group’s hydrophobicity. †Density reported as 1.163 g/cm³.
Key Comparative Insights:
Steric Effects and Reactivity: The tert-butyl group in this compound imposes steric constraints, likely reducing its enzymatic biodegradation rates compared to less hindered analogs like 4-chlorophenyl 4-nitrobenzoate. For instance, Pseudomonas fluorescens degrades 4-nitrobenzoate via hydroxylaminobenzoate intermediates, but bulky substituents may hinder enzyme access .
Hydrophobicity and Solubility: The tert-butyl group increases logP (a measure of hydrophobicity) compared to compounds with polar substituents (e.g., diethylaminoethyl 4-nitrobenzoate).
Synthetic Challenges :
Synthesis of tert-butyl-substituted esters may require specialized catalysts or conditions. For example, ethyl 4-nitrobenzoate synthesis achieves 55% yield using zeolite catalysts under ultrasound, but steric bulk in tert-butyl derivatives could necessitate higher energy input or alternative catalysts .
Biological Activity :
Triphenyltin(IV) 4-nitrobenzoate demonstrates antibacterial efficacy, whereas this compound’s bioactivity is likely attenuated due to poor solubility and steric effects. However, its stability could be advantageous in controlled-release formulations .
Environmental Fate: Substituted 4-nitrobenzoates like 4-aminobenzoate are persistent in contaminated sites, but microbial strains (e.g., Burkholderia cepacia) can metabolize both nitro- and amino-derivatives. The tert-butyl group may slow degradation, increasing environmental persistence .
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